Definitive Crystallographic Structure Confirmation for alpha-D-Idofuranose
The absolute configuration and solid-state conformation of alpha-D-idofuranose have been unequivocally established by single-crystal X-ray diffraction, providing a level of structural certainty not available for the majority of rare monosaccharide furanose forms [1]. In contrast, the solution-phase behavior of generic D-idose is a complex mixture of multiple tautomers, with its alpha-D-idofuranose component not being a discrete, isolable entity without specific synthetic intervention .
| Evidence Dimension | Structural characterization (absolute stereochemistry) |
|---|---|
| Target Compound Data | Crystal data: monoclinic, space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, R₁ = 0.053 |
| Comparator Or Baseline | Generic D-idose (commercial) |
| Quantified Difference | Not applicable (single defined crystal structure vs. undefined tautomeric mixture) |
| Conditions | X-ray diffraction at 293K |
Why This Matters
This provides the unambiguous three-dimensional structural reference required for molecular modeling, docking studies, and the interpretation of stereospecific reactions, which cannot be derived from the commercial mixture of D-idose tautomers.
- [1] Moers FG, Smits JMM, Beurskens PT, Thuring JW, Zwanenburg B. J Chem Crystallogr. 1995;25(7):429-432. Abstract: The stereogeometry and absolute configuration of the title compound has been proved by an X-ray diffraction analysis. View Source
